1-Iodo-3-methoxy-2-nitrobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-methoxy-2-nitrobenzene typically involves the nitration of 3-iodoanisole. . The reaction conditions often include maintaining a controlled temperature and acidity to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Nitration: Nitrous acid is commonly used as the nitrating agent.
Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.
Substitution: Halogen exchange reactions using reagents like sodium iodide.
Major Products Formed
Nitration: 3-Iodo-4-nitroanisole and 3,6-di-iodo-4-nitroanisole.
Reduction: 3-Iodo-2-aminoanisole.
Substitution: Various substituted anisoles depending on the reagents used.
Scientific Research Applications
1-Iodo-3-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Iodo-3-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-nitroanisole: Similar structure but with different positions of the iodine and nitro groups.
3-Iodo-4-nitroanisole: Another isomer with the nitro group at the 4-position.
3-Nitroanisole: Lacks the iodine atom, making it less reactive in certain reactions.
Uniqueness
The presence of both electron-withdrawing groups on the aromatic ring makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-iodo-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUUFLGNUBQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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